molecular formula C15H21NO5 B558127 N-Boc-O-benzyl-D-serine CAS No. 47173-80-8

N-Boc-O-benzyl-D-serine

Cat. No. B558127
CAS RN: 47173-80-8
M. Wt: 295.33 g/mol
InChI Key: DMBKPDOAQVGTST-GFCCVEGCSA-N
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Description

“N-Boc-O-benzyl-D-serine” is a serine derivative . It is used in chemical synthesis and peptide chemistry . It is also used in the preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders for treating cancer and metabolic diseases .


Molecular Structure Analysis

The molecular formula of “N-Boc-O-benzyl-D-serine” is C15H20NO5 . The InChI Key is DMBKPDOAQVGTST-GFCCVEGCSA-M . The SMILES representation is CC(C)(C)OC(=O)NC@HC([O-])=O .


Physical And Chemical Properties Analysis

“N-Boc-O-benzyl-D-serine” is a white powder . Its melting point ranges from 58°C to 63°C . The specific optical rotation is -20° to -24° (20°C, 589 nm) (c=1, EtOH) . The boiling point is approximately 437.02°C .

Scientific Research Applications

  • Polymer Synthesis : N-Boc-O-benzyl-D-serine is used in synthesizing amino acid-derived cyclic carbonates, which are further polymerized to obtain polycarbonates. This is significant in the development of biodegradable plastics and materials (Sanda, Kamatani, & Endo, 2001).

  • Peptide Synthesis : This compound is employed in the synthesis of benzyl O-benzyl-L-serinate hydrochloride, a crucial intermediate in peptide synthesis. The methodology involves various steps of protection and deprotection, highlighting its role in complex organic syntheses (Yang Da-cheng, 2003).

  • Synthesis of Diketopiperazines : N-Boc-O-benzyl-D-serine is used in the formation of cyclo[Asp-Ser] diketopiperazines, through a process involving selective O-acylation. These compounds have potential applications in drug development and as biologically active peptides (Marchini et al., 2010).

  • Solid-Phase Peptide Synthesis : It serves as a starting material for the synthesis of β-hydroxyaspartic acid derivatives, which are important in solid-phase peptide synthesis. This showcases its utility in creating complex peptide structures (Wagner & Tilley, 1990).

  • Synthesis of O-acyl-L-serine derivatives : The compound is used in the innovative synthesis of O-acyl or S-acyl amino acids, highlighting its versatility in organic chemistry and potential pharmaceutical applications (Wen Ling, 2003).

  • Synthesis of Ser(P)-Containing Peptides : It is used in the efficient synthesis of Ser(PO3R2)-containing peptides, which are significant in the study of protein phosphorylation and signal transduction pathways (Perich, Alewood, & Johns, 1991).

  • Synthesis of Polymer Copolymers : N-Boc-O-benzyl-D-serine is used in synthesizing copolymers with unique chiro-optical properties. This application is crucial in the field of materials science, particularly in creating optically active polymers (Bush, North, & Sellarajah, 1998).

Safety And Hazards

“N-Boc-O-benzyl-D-serine” is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . In case of inhalation, remove to fresh air and get medical attention immediately if symptoms occur . In case of ingestion, clean mouth with water and drink afterwards plenty of water and get medical attention if symptoms occur .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBKPDOAQVGTST-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-O-benzyl-D-serine

CAS RN

47173-80-8
Record name (R)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
B Evers, G Ruehter, M Berg, JA Dodge… - Bioorganic & medicinal …, 2005 - Elsevier
… Water (5 ml), DCC (361 mg, 1.75 mmol), HOBT (237 mg, 1.75 mmol) and N-Boc-O-benzyl-d-serine (517 mg, 1.75 mmol) were added and the mixture was stirred overnight at room …
Number of citations: 6 www.sciencedirect.com
XL Qi, EQ Yang, JT Zhang, T Wang, XP Cao - Chinese Chemical Letters, 2012 - Elsevier
… In conclusion, an improved synthesis of N-protected piperidine carboxaldehyde 5 and an optimization of preparation conditions for N-Boc-O-benzyl-d-serine (2) were explored. Thus a …
Number of citations: 10 www.sciencedirect.com
AS Hernández, PTW Cheng, CM Musial… - Bioorganic & medicinal …, 2007 - Elsevier
… Coupling of N-Boc-O-benzyl-d-serine, via its mixed carbonic anhydride, 9 and 3-aminopropionitrile furnished the amide 1 in 97% yield. Amide 1 reacted with triphenylphosphine, diethyl …
Number of citations: 30 www.sciencedirect.com
SP Hajela, AR Johnson, J Xu, CJ Sunderland… - Inorganic …, 2001 - ACS Publications
… N-BOC-O-benzyl-l-serine (l-1b), N- BOC-O-benzyl-d-serine (d-1b), and N-BOC-l-alininal (l-3a) were purchased from Sigma Chemical Co. 3-(Benzyloxy)-1-methyl-4-[(2-thioxothiazolidin-…
Number of citations: 39 pubs.acs.org
RLU Mandin - 2023 - uh-ir.tdl.org
… Azide linker attachment to N-Boc-O-benzyl-D-serine .................................... 23 Scheme 1.2.11 … Having N-Boc-O-benzyl-D-serine with linker attached 1.22 on hand, the next step was …
Number of citations: 0 uh-ir.tdl.org
LA Sorbera, J Bolos, N Serradell - Drugs of the Future, 2006 - access.portico.org
… Subsequent coupling of the spiropiperidine (III) with N-Boc-O-benzyl-D-serine (IV) gives the … N-Boc-O-benzyl-D-serine (XVI) is protected as the corresponding allyl ester (XVII), which, …
Number of citations: 2 access.portico.org
K Yoshiizumi, F Nakajima, R Dobashi… - Bioorganic & medicinal …, 2002 - Elsevier
… The enantiomer of 3a, compound 3b, was prepared from N-Boc-O-benzyl-d-serine in the … 3, Scheme 4, and 30a were synthesized from N-Boc-O-benzyl-d-serine, N-Boc-l-methionine …
Number of citations: 32 www.sciencedirect.com
AS Hernández, SG Swartz, D Slusarchyk, M Yan… - Bioorganic & medicinal …, 2008 - Elsevier
… Condensation of N-Boc-O-benzyl-d-serine with amines R-14f, R-14g or R-14h following the … , 2-hydroxypyridine (12g) and N-Boc-O-benzyl-d-serine yielded SS-9g, which was identical …
Number of citations: 6 www.sciencedirect.com
PE Maligres, I Houpis, K Rossen, A Molina, J Sager… - Tetrahedron, 1997 - Elsevier
… N-Boc-O-benzyl-D-serine 14 can also be prepared in 65% overall yield as its Et 2 NH salt form D-serine by Boc protection of the amine in THF under Schotten-Baumann conditions (88%…
Number of citations: 85 www.sciencedirect.com
Y Yang - 2019 - search.proquest.com
Drug addiction remains a significant problem worldwide. A new treatment strategy is needed based on the lack of approved pharmacological treatment. Serotonin (5-hydroxytryptamine, …
Number of citations: 2 search.proquest.com

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